2-Amino-5-bromopyrazine
Description
Historical Context and Early Research Directions
The study of 2-Amino-5-bromopyrazine is rooted in the broader history of pyrazine (B50134) chemistry, which began in the 19th century. Foundational methods for constructing the pyrazine ring, such as the Staedel-Rugheimer and Gutknecht pyrazine syntheses, were established in the 1870s. However, the focused exploration of halogenated pyrazine derivatives gained significant traction in the latter half of the 20th century. Researchers recognized the potential of these compounds as building blocks in the development of pharmaceuticals and advanced materials. This compound emerged as a notable compound during this period of systematic investigation into functionalized heterocycles.
Significance within Heterocyclic Chemistry Research
The importance of this compound in heterocyclic chemistry stems from its unique molecular architecture. The pyrazine ring is a core structure in many biologically active molecules, and the substituents on this compound enhance its utility. chemblink.com The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and provides a reactive site for metal-catalyzed cross-coupling reactions. chemblink.comsmolecule.com Simultaneously, the amino group can be readily derivatized, allowing for the construction of more complex molecular scaffolds. smolecule.com This dual functionality makes halogenated 2-aminopyrazines highly valuable starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. thieme.de
Overview of Key Research Areas for this compound
Research involving this compound is concentrated in several key areas, reflecting its versatility as a chemical building block and functional material.
Significant research has been dedicated to the efficient synthesis of this compound. The primary method involves the direct halogenation of 2-aminopyrazine (B29847). thieme.de A key challenge in this synthesis is controlling the regioselectivity and the degree of halogenation. Researchers have developed precise conditions to favor the formation of the desired 5-bromo- product over other isomers or the di-substituted by-product, 2-amino-3,5-dibromopyrazine (B131937). thieme.deheteroletters.org
A notable study by the group of Maria Dolors Pujol established an efficient method using N-bromosuccinimide (NBS) as the brominating agent and acetonitrile (B52724) as the solvent. thieme.ded-nb.info The study highlighted that microwave-assisted synthesis significantly improves reaction times and yields. thieme.ded-nb.info By carefully controlling the stoichiometry of NBS, either this compound or 2-amino-3,5-dibromopyrazine can be prepared in excellent yields. thieme.ded-nb.info
Table 1: Optimized Halogenation of 2-Aminopyrazine This table summarizes reaction conditions for the selective synthesis of brominated 2-aminopyrazines.
| Product | Halogenating Agent | Solvent | Key Condition | Yield | Reference |
|---|---|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Microwave Irradiation | Excellent | thieme.ded-nb.info |
| 2-Amino-3,5-dibromopyrazine | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Microwave Irradiation (Increased NBS equivalents) | Excellent | thieme.ded-nb.info |
This compound is a widely used intermediate in the synthesis of more complex molecules. acs.org Its bromine atom is particularly useful for constructing carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. smolecule.com This reactivity has been exploited to synthesize a range of compounds, including polycyclic azaarenes, which are of interest in medicinal chemistry and materials science. chemicalbook.inchemicalbook.com It also serves as a precursor for other functionalized intermediates, such as imidazolidine. acs.org
The molecular properties of this compound and its derivatives have been the subject of theoretical and spectroscopic studies. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. These computational studies help in understanding its behavior in chemical reactions and its interaction with other molecules. For instance, DFT calculations have been used to determine local reactive sites through the analysis of Fukui indices and frontier molecular orbitals (HOMO and LUMO).
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the compound and its derivatives. chemchart.comosf.ionih.gov Vibrational spectra have been assigned with the aid of theoretical calculations, providing a detailed understanding of the molecule's vibrational modes. nih.gov X-ray crystallography has been used on derivatives to determine their solid-state structures, revealing details about intermolecular interactions like hydrogen bonding. osf.ioiucr.org
Table 2: Physicochemical and Spectroscopic Data for this compound This table presents key physicochemical properties and identification data.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 59489-71-3 | |
| Molecular Formula | C₄H₄BrN₃ | |
| Molecular Weight | 174.00 g/mol | |
| Appearance | Solid / Crystalline Powder | |
| Melting Point | 113-117 °C | chemicalbook.in |
In materials science, this compound is explored for its potential in creating novel functional materials. chemimpex.com There is research interest in its use for developing organic electronic materials, including components for organic light-emitting diodes (OLEDs). guidechem.com
Furthermore, this compound has been identified as an effective corrosion inhibitor for steel in acidic environments. researchgate.net Studies have shown that it adsorbs onto the metal surface, forming a protective layer that mitigates corrosion. Theoretical simulations using molecular dynamics have supported experimental findings, indicating that the presence of both the pyrazine ring and the bromo and amino substituents facilitates strong adsorption on the steel surface. Comparative studies have demonstrated that this compound exhibits superior inhibition efficiency compared to the parent 2-aminopyrazine, which is attributed to the electronic effects and additional adsorption center provided by the bromine atom. researchgate.net
Exploration in Biological and Medicinal Chemistry
This compound is a heterocyclic compound that has garnered significant attention in the fields of biological and medicinal chemistry. Its structure, featuring a pyrazine ring substituted with a bromine atom and an amino group, makes it a valuable and versatile building block in the synthesis of complex molecules with potential therapeutic applications. The reactivity of the bromine atom, often utilized in cross-coupling reactions, and the presence of the amino group, which can engage in hydrogen bonding, are key features that medicinal chemists exploit to design novel bioactive compounds. chemblink.comchemimpex.com
The primary role of this compound in medicinal chemistry is as a key intermediate in the development of targeted therapies, particularly in oncology. chemimpex.com Research has demonstrated its utility in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs that block specific enzymes (kinases) involved in cell growth and proliferation. For instance, derivatives of this compound are used as starting materials to create potent inhibitors for critical cancer-related targets such as PI3Kinase (Phosphoinositide 3-kinase), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and ATR (Ataxia Telangiectasia and Rad3-related) protein kinase. lgcstandards.comgoogle.compatsnap.com
Furthermore, the scaffold of this compound is integral to the synthesis of intermediates for several approved and investigational drugs. For example, the related compound 2-amino-5-bromopyridine (B118841) is a precursor in the synthesis of 5-bromo-7-azaindole, an important intermediate for Vemurafenib, a potent kinase inhibitor targeting the BRAF V600E mutation in melanoma. patsnap.com Similarly, derivatives like 2-amino-5-bromopyridin-3-ol (B1280607) are used to produce Encorafenib, another kinase inhibitor. longshinebiotech.com Its utility also extends to the preparation of intermediates for cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib, which are used to treat certain types of breast cancer. google.com
Beyond oncology, this compound and its derivatives are explored for their potential in treating a range of other conditions. They serve as intermediates for drugs targeting autoimmune diseases, inflammatory conditions, and cardiovascular diseases. google.compatsnap.com In one study, a derivative, this compound-3[4H]-thione, was used in a coupling reaction to synthesize novel halogenated angular azaphenothiazinones, which demonstrated significant antimicrobial activity against several bacterial species. juniperpublishers.com
The table below summarizes the role of this compound and its close derivatives as intermediates in the development of various therapeutic agents.
| Starting Intermediate/Derivative | Target/Class of Compound | Therapeutic Application |
| This compound | PI3Kinase Inhibitors, VEGFR-2 Inhibitors | Anti-cancer, Autoimmune diseases |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Axl and c-Met Receptor Enzyme Inhibitors, ATR Protein Kinase Inhibitors | Anti-cancer |
| 2-Amino-5-bromopyridine | Intermediates for Vemurafenib (BRAF inhibitor) | Anti-cancer (Melanoma) |
| 2-Amino-5-halogenated pyridine (B92270) | Cyclin-Dependent Kinase (CDK) Inhibitor Intermediates (e.g., for Palbociclib) | Anti-cancer (Breast Cancer) |
| 2-Amino-5-bromopyridin-3-ol | Intermediates for Encorafenib (Kinase Inhibitor) | Anti-cancer (Melanoma) |
| This compound-3[4H]-thione | Angular Azaphenothiazinones | Antimicrobial |
| 2-Amino-5-bromo-3-iodopyridine (B1270907) | Tyrosine Kinase Inhibitors | Anti-cancer |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRTXVSBTPCDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344794 | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-71-3 | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Pathways
Synthetic Routes for 2-Amino-5-bromopyrazine
The preparation of this compound is most commonly achieved through the direct bromination of 2-Aminopyrazine (B29847). Researchers have explored various reagents and conditions to optimize this transformation, aiming for high yields and selectivity.
The introduction of a bromine atom onto the pyrazine (B50134) ring is a critical step in the synthesis of this compound. The electron-donating amino group directs the electrophilic substitution to specific positions on the heterocyclic ring.
The direct bromination of 2-Aminopyrazine is a common and effective method for synthesizing this compound. N-Bromosuccinimide (NBS) is a widely used brominating agent for this purpose due to its ease of handling and milder reactivity compared to elemental bromine. thieme-connect.comscielo.br The reaction is typically carried out in a suitable solvent, with acetonitrile (B52724) being identified as a particularly effective medium. thieme-connect.comthieme.de The use of NBS allows for more controlled and specific addition of bromine to the pyrazine ring. scielo.br
In a typical procedure, 2-Aminopyrazine is reacted with NBS under controlled temperature conditions. thieme-connect.comijssst.info The reaction progress can be monitored by techniques like thin-layer chromatography to determine the point of completion. thieme-connect.com
A significant challenge in the bromination of 2-Aminopyrazine is the potential for over-bromination, leading to the formation of the byproduct 2-amino-3,5-dibromopyrazine (B131937). thieme-connect.comijssst.info The formation of this dibrominated species reduces the yield of the desired monobrominated product and necessitates purification steps. heteroletters.org
Careful control of reaction conditions is crucial to minimize the formation of this byproduct. Factors such as the stoichiometry of the reactants, reaction temperature, and the choice of solvent play a vital role. thieme-connect.comijssst.info Research has shown that using a slight excess or a controlled amount of NBS can favor the formation of the monobrominated product. thieme-connect.com For instance, using 1.1 equivalents of NBS has been shown to produce the monobrominated product in good yield, with only a small percentage of the dibrominated byproduct. thieme-connect.com
To maximize the yield of this compound, researchers have investigated various reaction parameters. The use of microwave irradiation in conjunction with NBS in acetonitrile has been reported as a highly efficient method for both mono- and dihalogenation, often requiring shorter reaction times. thieme-connect.comthieme.dethieme-connect.com
One study detailed a method for the halogenation of 2-aminopyrazine where the use of NBS in acetonitrile at room temperature led to a high yield of the monobrominated product. thieme-connect.com Another approach to enhance yield involves the careful addition of the brominating agent and maintaining a specific reaction temperature. ijssst.info The table below summarizes some of the reported reaction conditions and yields.
| Brominating Agent | Solvent | Conditions | Yield of this compound | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | High Performance | thieme-connect.com |
| N-Bromosuccinimide (NBS) | Acetonitrile | 100 °C (Microwave) | Good Yield | thieme-connect.com |
| N-Bromosuccinimide (NBS) | Acetone | 10 °C | 95.0% | ijssst.info |
While direct bromination of 2-Aminopyrazine is the most prevalent method, other synthetic strategies exist. One such alternative involves a diazotization-bromination reaction of 2-aminopyridine (B139424), although this is more commonly associated with pyridine (B92270) chemistry, the principles can be relevant to heterocyclic synthesis. google.comorgsyn.org Another approach could involve the use of different brominating agents such as phenyltrimethylammonium (B184261) tribromide, which has been used for the synthesis of 2-amino-5-bromopyridine (B118841) and is noted for avoiding certain byproducts. google.com
Bromination of Pyrazine Derivatives
Minimization of Byproduct Formation (e.g., 2-amino-3,5-dibromopyrazine)
Derivatization and Functionalization Reactions of this compound
The presence of both an amino group and a bromine atom makes this compound a versatile substrate for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of complex molecules.
The amino group can undergo reactions such as acylation and alkylation. The bromine atom, being a good leaving group, is particularly useful in cross-coupling reactions. For instance, Suzuki coupling reactions have been successfully performed with this compound and various boronic acids to form C-C bonds, even with the unprotected amino group present. rsc.orgresearchgate.net This reaction allows for the introduction of aryl or hetaryl substituents at the 5-position of the pyrazine ring. rsc.org
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of nitrogen, oxygen, or sulfur-based nucleophiles. Copper-catalyzed C-N bond formation has been reported for similar 2-amino-5-halopyridine systems, suggesting a potential route for the amination of this compound. rsc.org The compound can also serve as a precursor for further halogenation, for example, to synthesize 2-amino-5-bromo-3-iodopyridine (B1270907). ijssst.info
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is a proficient substrate for these transformations. The bromine atom at the 5-position of the pyrazine ring readily undergoes oxidative addition to a palladium(0) complex, initiating the catalytic cycle for reactions like the Suzuki coupling. This allows for the formation of new carbon-carbon bonds, connecting the pyrazine core to various aryl and heteroaryl moieties.
Suzuki Coupling with Pyridylboronic Acids for Bipyridines and Pyrazinopyridines
The Suzuki-Miyaura coupling reaction is an effective method for creating biheteroaryl systems. The reaction of this compound with various pyridylboronic acids, catalyzed by palladium complexes, provides an efficient route to synthesize substituted pyrazinopyridines. dur.ac.uk These products are of significant interest in medicinal chemistry and materials science.
Research has demonstrated that this compound reacts in moderate yields with a range of pyridylboronic acids. dur.ac.uk For instance, coupling with 2-methoxy-5-pyridylboronic acid and 2-methoxy-3-pyridylboronic acid proceeds under standard Suzuki conditions to yield the corresponding pyrazinylpyridine derivatives. dur.ac.uk The reactivity of different boronic acids, such as 2-chloro-5-pyridylboronic acid, has been shown to be comparable to their methoxy-substituted counterparts. dur.ac.uk The resulting amino-substituted pyrazinopyridines are novel compounds with potential applications in various fields. nih.gov
Table 1: Suzuki Coupling of this compound with Pyridylboronic Acids dur.ac.uk
| Pyridylboronic Acid Reactant | Resulting Pyrazinylpyridine Product | Catalyst System (Typical) | Yield |
|---|---|---|---|
| 2-Methoxy-5-pyridylboronic acid | 5-(5-Aminopyrazin-2-yl)-2-methoxypyridine | Pd(PPh₃)₄ / Na₂CO₃ | Moderate |
| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-(2-methoxypyridin-3-yl)pyrazine | Pd(PPh₃)₄ / Na₂CO₃ | Moderate |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-(2-chloropyridin-5-yl)pyrazine | Pd(PPh₃)₄ / Na₂CO₃ | Moderate |
Reactions with Arylboronic Acids
The scope of Suzuki coupling with this compound extends beyond pyridylboronic acids to include a wider range of arylboronic acids. nih.gov This allows for the synthesis of pyrazines bearing various phenyl substituents. For example, the reaction of 2-Amino-3-benzoyl-5-bromopyrazine with arylboronic acids has been explored as a route to the pyrazine core system found in complex natural products like coelenterazine (B1669285). thieme-connect.com
A notable example is the twofold Suzuki reaction of this compound with 2,5-dimethoxy-1,4-benzenediboronic acid, which successfully yields 1,4-dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene. nih.govacs.org This demonstrates the compound's suitability for constructing larger, symmetrical molecules.
Table 2: Suzuki Coupling of this compound with Arylboronic Acids nih.govacs.org
| Arylboronic Acid Reactant | Resulting Product | Catalyst System (Typical) | Yield |
|---|---|---|---|
| Phenylboronic acid | 2-Amino-5-phenylpyrazine | Pd(OAc)₂ / K₃PO₄·7H₂O in ethylene (B1197577) glycol | Good |
| 2,5-Dimethoxy-1,4-benzenediboronic acid (2 equiv. of pyrazine) | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | Pd(PPh₃)₄ / Na₂CO₃ | Not Specified |
Considerations for Unprotected Amino Groups in Cross-Coupling
The ability to use this compound and other heteroaryl halides bearing primary amines directly under standard Suzuki conditions simplifies the synthesis of amino-substituted biaryls. dur.ac.uknih.govsigmaaldrich.com This compatibility is attributed to the reaction conditions, where the coordination of the amine to the catalyst does not prevent the desired cross-coupling from occurring efficiently. semanticscholar.org This makes the synthesis of highly substituted bipyridines and pyrazinopyridines more streamlined and atom-economical. nih.govacs.org
Reactions Involving the Amino Group
The amino group at the 2-position of the pyrazine ring is nucleophilic and can participate in various chemical transformations, allowing for further functionalization of the molecule.
Formation of Pyrazine Sulfonamides
The amino group of this compound can be readily converted into a sulfonamide. This transformation is typically achieved by reacting the starting material with an aromatic sulfonyl chloride in the presence of a base, such as pyridine. jetir.org The reaction proceeds by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a new nitrogen-sulfur bond. jetir.org
The general procedure involves dissolving this compound in pyridine, cooling the solution, and then slowly adding the desired aromatic sulfonyl chloride. jetir.org This method has been used to synthesize a variety of pyrazine sulfonamide derivatives. jetir.org
Table 3: Synthesis of Pyrazine Sulfonamides jetir.org
| Aromatic Sulfonyl Chloride Reactant | Resulting Pyrazine Sulfonamide Product | Reaction Conditions |
|---|---|---|
| Benzenesulfonyl chloride | N-(5-bromopyrazin-2-yl)benzenesulfonamide | Pyridine, 0°C |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide | Pyridine, 0°C |
| 4-Nitrobenzenesulfonyl chloride | N-(5-bromopyrazin-2-yl)-4-nitrobenzenesulfonamide | Pyridine, 0°C |
Reductive Amination Processes
Information regarding the direct participation of this compound in reductive amination processes is not prominently available in the reviewed literature. While reductive amination is a common method for forming carbon-nitrogen bonds and is used with similar compounds like 2-amino-5-bromopyridine sigmaaldrich.comprof-research.com, specific examples detailing this reaction for the pyrazine analogue could not be sourced for this article.
Reactions Involving the Bromine Atom
The bromine atom at the 5-position of the pyrazine ring is a key functional group that can be readily displaced or modified through various reactions.
Substitution Reactions (e.g., with Sodium Methylate)
The bromine atom in this compound is susceptible to nucleophilic substitution. A notable example is the reaction with sodium methoxide (B1231860). In a copper-catalyzed reaction, 2-amino-5-bromopyridine can be converted to 2-amino-5-methoxypyridine (B21397) by reacting with sodium methoxide in methanol. clockss.org This substitution is a key step in the synthesis of various derivatives. For example, in the synthesis of 2-amino-5-hydroxypyridine, after protecting the amino group of 2-amino-5-bromopyridine, the bromine is substituted by a methoxy (B1213986) group using sodium methylate. asianpubs.orgresearchgate.netasianpubs.org
| Reactant | Reagent | Product | Conditions | Yield |
| 2-Amino-5-bromopyridine | Sodium Methoxide/Copper | 2-Amino-5-methoxypyridine | Methanol, Reflux | Moderate clockss.org |
| 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Sodium Methylate | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | - | Good asianpubs.org |
Synthesis of Iodinated Derivatives (e.g., 2-Amino-5-bromo-3-iodopyridine)
Although the direct synthesis of 2-amino-5-bromo-3-iodopyrazine from this compound is not explicitly detailed in the provided context, the synthesis of the analogous pyridine compound, 2-amino-5-bromo-3-iodopyridine, from 2-aminopyridine has been reported. ijssst.inforesearchgate.net This process involves bromination with N-bromosuccinimide (NBS) followed by iodination with iodine. ijssst.info A similar strategy could potentially be applied to pyrazine systems. The synthesis of 5-bromo-3-iodo-pyridin-2-ol can be achieved from 2-amino-5-bromopyridine by first forming 2-amino-5-bromo-3-iodopyridine, followed by diazotization. One method involves dissolving 2-amino-5-bromopyridine in a mixture of acetic acid and water, followed by the addition of sulfuric acid, an acid hydrate, and iodine at 80°C to yield 2-amino-5-bromo-3-iodopyridine with a 76% yield.
Formation of Metal Complexes (e.g., Copper(II), Cobalt(II), Zinc(II) Complexes)
The nitrogen atoms in the pyrazine ring and the amino group of this compound can act as ligands, coordinating with metal ions to form complexes.
Copper(II) and Cobalt(II) Complexes: Research has described the synthesis and characterization of copper(II) and cobalt(II) complexes with 2-amino-5-bromopyridine. researchgate.netslideshare.netscirp.orgamanote.comglobalauthorid.com These complexes generally have the formula [M(L)₂(Cl)₂], where M is the metal ion (Cu or Co) and L is the 2-amino-5-bromopyridine ligand. slideshare.net The ligand coordinates to the metal ion through the pyridine nitrogen atom. tandfonline.com Spectroscopic and magnetic studies have been conducted to characterize these complexes. researchgate.netscirp.orgglobalauthorid.com For instance, copper(II) halide complexes of 2-amino-5-bromopyridine have been synthesized using mechanochemical techniques. tandfonline.com
Zinc(II) Complexes: The synthesis and crystal structure of a zinc(II) chloride complex with 2-amino-5-bromopyridine have also been reported. osf.io In this complex, the 2-amino-5-bromopyridine acts as a monodentate N-donor ligand. osf.io The zinc(II) atom is four-coordinated by three chloride atoms and one imine nitrogen atom from the ligand, resulting in a distorted tetrahedral geometry. osf.io Upon complexation, the nitrogen atom of the 2-amino-5-bromopyridine ligand becomes protonated. osf.io
| Metal Ion | Ligand | Complex Formula | Coordination Geometry |
| Copper(II) | 2-Amino-5-bromopyridine, Chloride | [Cu(C₅H₅BrN₂)₂Cl₂] | Square Planar researchgate.net |
| Cobalt(II) | 2-Amino-5-bromopyridine, Chloride | [Co(C₅H₅BrN₂)₂Cl₂] | - |
| Zinc(II) | 2-Amino-5-bromopyridine, Chloride | (C₅H₆BrN₂)[ZnCl₃(C₅H₅BrN₂)] | Distorted Tetrahedral osf.io |
Advanced Spectroscopic and Theoretical Characterization
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. While comprehensive experimental and theoretical vibrational studies specifically on 2-amino-5-bromopyrazine are not extensively documented in publicly available literature, significant insights can be drawn from detailed analyses of structurally similar compounds such as 2-amino-5-bromopyridine (B118841) and its derivatives. nih.govresearchgate.net These analogues serve as excellent models for understanding the vibrational behavior of the pyrazine (B50134) core and the influence of the amino and bromo substituents.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of a compound like this compound is expected to show characteristic bands corresponding to the stretching and bending vibrations of its functional groups and the pyrazine ring.
In analogous compounds like 2-amino-5-bromopyridine, the N-H stretching vibrations of the amino group typically appear as strong bands in the high-frequency region of the spectrum. nih.gov The pyrazine ring C-H stretching vibrations are expected in the aromatic C-H stretching region. The C=C and C=N stretching vibrations within the pyrazine ring, along with the NH₂ scissoring mode, give rise to a series of bands in the 1650-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers.
A study on a charge-transfer complex involving 2-amino-5-bromopyridinium confirmed the presence of various vibrational modes through FT-IR analysis, highlighting the utility of this technique in identifying the molecular structure. researchgate.net Similarly, FT-IR has been used to confirm the identity of 2-amino-5-bromopyridine in various synthetic procedures. For the related compound 2-amino-3-benzyloxy-5-bromopyrazine, characteristic FT-IR peaks include NH₂ stretches at 3488–3420 cm⁻¹, C=C/C=N vibrations at 1589 cm⁻¹, and a C-Br vibration around 728 cm⁻¹.
Table 1: Representative FT-IR Vibrational Frequencies for Compounds Analogous to this compound
| Vibrational Assignment | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |
| N-H Asymmetric Stretch | 3400-3500 | 2-Amino-5-bromopyridine, 2-Amino-3-benzyloxy-5-bromopyrazine |
| N-H Symmetric Stretch | 3300-3400 | 2-Amino-5-bromopyridine, 2-Amino-3-benzyloxy-5-bromopyrazine |
| C-H Aromatic Stretch | 3000-3100 | 2-Amino-5-bromopyridine |
| NH₂ Scissoring | 1600-1650 | 2-Amino-5-chloropyridine |
| C=C/C=N Ring Stretching | 1400-1600 | 2-Amino-5-bromopyridine, 2-Amino-3-benzyloxy-5-bromopyrazine |
| C-N Stretching | 1250-1350 | 2-Amino-5-chloropyridine |
| C-Br Stretching | ~700-730 | 2-Amino-3-benzyloxy-5-bromopyrazine |
Note: This table is based on data from analogous compounds and represents expected frequency ranges.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of 2-amino-5-bromopyridine, Raman spectroscopy has been crucial for assigning vibrational modes that are weak or absent in the FT-IR spectrum. nih.gov
The pyrazine ring vibrations, especially the symmetric "breathing" modes, are typically strong in the Raman spectrum. The C-Br stretching vibration also gives rise to a characteristic Raman signal. Theoretical studies on derivatives like 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine have utilized Raman spectroscopy in conjunction with computational methods to achieve a complete vibrational assignment. researchgate.netnih.gov
Table 2: Representative Raman Vibrational Frequencies for Compounds Analogous to this compound
| Vibrational Assignment | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |
| N-H Asymmetric Stretch | 3400-3500 | 2-Amino-5-chloropyridine |
| N-H Symmetric Stretch | 3300-3400 | 2-Amino-5-chloropyridine |
| C-H Aromatic Stretch | 3000-3100 | 2-Amino-5-bromopyridine |
| NH₂ Scissoring | 1600-1630 | 2-Amino-5-chloropyridine |
| C=C/C=N Ring Stretching | 1400-1600 | 2-Amino-5-bromopyridine |
| Ring Breathing Mode | ~1000 | 2-Amino-5-bromopyridine |
| C-Br Stretching | ~700 | 2-Amino-5-bromopyridine |
Note: This table is based on data from analogous compounds and represents expected frequency ranges.
The assignment of specific vibrational frequencies to corresponding atomic motions is achieved by comparing experimental FT-IR and Raman data with theoretical calculations, often using Density Functional Theory (DFT). For 2-amino-5-bromopyridine, a complete assignment of vibrational modes was performed by assuming C(s) point group symmetry. nih.gov This involves correlating the calculated harmonic vibrational frequencies with the observed spectral bands.
The vibrational modes of this compound can be categorized as follows:
Amino Group Vibrations: These include symmetric and asymmetric N-H stretching, NH₂ scissoring (in-plane bending), wagging (out-of-plane bending), twisting, and rocking modes.
Pyrazine Ring Vibrations: These consist of C-H stretching, C=C and C=N stretching, in-plane and out-of-plane C-H bending, and ring breathing and deformation modes.
Substituent Vibrations: The C-Br stretching and bending vibrations are key markers for this compound.
Detailed studies on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine have provided comprehensive assignments of its 78 normal modes of vibration, which serve as a valuable reference for the pyrazine analogue. researchgate.netnih.gov
Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This analysis is essential for an unambiguous assignment of vibrational frequencies, especially in complex molecules where vibrational modes are often coupled.
For instance, in the theoretical study of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, PED calculations were performed using the VEDA 4.0 program to assign the calculated and observed vibrational frequencies. researchgate.netnih.gov This analysis helps to distinguish between pure vibrations (e.g., a pure C-H stretch) and mixed vibrations where multiple internal motions are involved. A similar computational approach would be necessary to perform a definitive PED analysis for this compound.
Assignment of Vibrational Frequencies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for determining the number and connectivity of hydrogen atoms in a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino group protons and the two aromatic protons on the pyrazine ring. The chemical shifts of the pyrazine protons are influenced by the electronic effects of the amino group (electron-donating) and the bromine atom (electron-withdrawing and inductive).
In a synthetic study where this compound was converted to 2-amino-5-ethynylpyrazine, the ¹H NMR data of the intermediate and product provides insight into the proton environment of the parent molecule. nih.gov The starting material, this compound, has two protons on the pyrazine ring. The proton at position 3 (adjacent to the amino group) and the proton at position 6 (adjacent to the bromine) would appear as distinct signals. Due to the symmetry of the pyrazine ring being broken by the substituents, these protons would likely appear as doublets, coupling with each other. The amino group protons typically appear as a broad singlet.
Based on data from related structures and reaction products, the expected chemical shifts can be estimated. For example, in a derivative, (5-Bromo-pyrazin-2-yl)-(1,2,3,4-tetrahydro-naphthalen-2-ylmethyl)-amine, the pyrazine protons were observed in the aromatic region. amazonaws.com In another study, the ¹H NMR spectrum of a zinc complex with 2-amino-5-bromopyridine showed signals for the pyridine (B92270) protons between δ = 6.68 ppm and δ = 8.10 ppm in DMSO-d₆. osf.io
Table 3: Estimated ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-3 | ~8.0-8.2 | d (doublet) | ~1.5 | CDCl₃ |
| H-6 | ~7.9-8.1 | d (doublet) | ~1.5 | CDCl₃ |
| NH₂ | ~4.7 (broad) | s (singlet) | - | CDCl₃ |
Note: This table presents estimated data based on analysis of derivatives and related compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial technique for elucidating the carbon framework of organic molecules. For this compound, ¹³C NMR is instrumental in confirming the structure of its derivatives formed through synthetic modifications. For instance, in the synthesis of various 6-bromo-2-substituted phenylimidazo[1,2-a]pyrazine derivatives, where this compound serves as a key starting material, ¹³C NMR is used to verify the final structures. fortunejournals.com The spectra of these derivatives confirm the successful fusion of the imidazole (B134444) ring and the presence of the phenyl substituents by accounting for all carbon signals, including those of the pyrazine ring, imidazole ring, and phenyl ring. fortunejournals.com
While specific chemical shift data for the parent this compound is not detailed in the surveyed literature, general principles suggest that the bromine atom causes a notable upfield shift for the carbon atom to which it is directly attached. dur.ac.uk The technique is frequently cited in the characterization of more complex molecules synthesized from this pyrazine building block. amazonaws.com
Analysis of Protonation Behavior upon Coordination in Metal Complexes
The protonation state of this compound is a key factor in its interaction with metal surfaces and its behavior in coordination chemistry. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the relationship between the electronic properties of protonated forms of the molecule and its efficacy as a corrosion inhibitor. science.gov These calculations analyze various possible protonated forms, including protonation at the N1 or N4 atoms of the pyrazine ring, or at the exocyclic amino group (NH2), to correlate these states with performance. science.gov
In the context of corrosion inhibition for steel in acidic solutions, it is understood that the process can involve electrostatic interactions where protonated inhibitor molecules are attracted to the metal surface. researchgate.net Computational studies on related systems have shown that protonated forms of inhibitors can exhibit more favorable interaction energies with metal surfaces compared to their neutral counterparts. acs.org The amino group is generally susceptible to protonation with an acid, forming a salt. google.com This behavior is fundamental to its role in forming multi-component crystalline structures through hydrogen bonding. oup.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. While specific absorption maxima for this compound were not available in the reviewed literature, theoretical studies on related pyrazine derivatives offer a general understanding of their properties. Time-dependent density functional theory (TD-DFT) computations suggest that the primary electronic absorptions in the UV-Vis region for such compounds are attributable to π → π* transitions localized on the pyrazine ring. science.gov The optical properties of derivatives, such as those used in coelenterazine (B1669285) analogues or as components in light-emitting devices, are of significant interest and are characterized by UV-Vis spectroscopy. dur.ac.ukgoogle.com The absorption profiles of more complex systems derived from this compound, like various pyrazinylpyridine derivatives, are also studied to understand their optoelectronic characteristics. dur.ac.uk
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Molecular Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This compound is frequently used in crystal engineering and co-crystallization studies where SCXRD is essential for characterization. sciengine.comjyu.fi It serves as a building block in the formation of multicomponent co-crystals, where it can participate in interactions such as halogen bonding. oup.com
Though a crystal structure for the isolated this compound molecule was not found in the surveyed literature, the structures of numerous derivatives and co-crystals have been elucidated. For example, SCXRD was used to confirm the molecular structures of 6-bromo-2-substituted phenylimidazo[1,2-a]pyrazines, which are synthesized from this compound. fortunejournals.com The data collection for such studies is often performed on diffractometers using molybdenum radiation (MoKα), and the structures are solved and refined using software programs like SHELXL or SHELEX 97. ub.educore.ac.uk
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a key analytical technique used to characterize the bulk crystalline properties of a solid sample. It is primarily used for phase identification and to confirm the crystalline nature of a material. In the context of this compound, PXRD is applied to characterize its derivatives and salts. For instance, the PXRD pattern of a hydrochloride salt of a complex kinase inhibitor derived from this compound was recorded to define its specific solid-state form. google.com The technique is also used in co-crystal screening experiments to analyze the solid phase obtained from slurries, confirming whether a desired co-crystal has formed or if the material is amorphous. mit.edu Furthermore, PXRD analysis has been used to demonstrate that the diffraction patterns of synthesized compounds are distinct from those of their starting materials, thereby confirming that a reaction has occurred. acs.org
Computational and Theoretical Chemistry Studies
Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental data and guiding further research. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing its structural, electronic, and vibrational properties.
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules like this compound. rsc.orgmdpi.com These calculations utilize functionals that approximate the exchange-correlation energy, a key component of the total electronic energy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, is commonly employed for this class of compounds. rsc.orgresearchgate.net Such theoretical approaches allow for the prediction of various molecular properties from first principles.
A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, theoretical studies have been undertaken using DFT at the B3LYP level to find its optimized structure. researchgate.netresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. The resulting optimized geometry provides a theoretical model of the molecule in its ground state, which is crucial for calculating other properties such as vibrational frequencies and molecular orbital energies. researchgate.net The planarity of the pyrazine ring and the orientation of the amino and bromo substituents are key parameters determined through this process.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C | Br | Data not available | |
| Bond Length | C | N (amino) | Data not available | |
| Bond Angle | C | C | N (amino) | Data not available |
| Dihedral Angle | H | N | C | C |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are also used to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. researchgate.net While specific vibrational frequency data for this compound is not available in the provided search results, the methodology has been applied to structurally similar compounds like 2-amino-5-bromopyridine and 2-amino-5-chloropyridine. nih.govcore.ac.ukresearchgate.net
For such molecules, theoretical calculations help in the assignment of various vibrational modes. nih.gov Key modes would include:
N-H stretching vibrations of the amino group, typically found in the 3000-3500 cm⁻¹ region. core.ac.uk
Pyrazine ring C-H and C-C stretching vibrations.
C-Br stretching vibration , which is expected at lower frequencies. psgcas.ac.in
In-plane and out-of-plane bending vibrations of the N-H and C-H groups. psgcas.ac.in
The calculated frequencies are often scaled by empirical factors to correct for anharmonicity and limitations in the theoretical model, allowing for a better comparison with experimental FTIR and Raman spectra. nih.govaip.org
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. psgcas.ac.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. aip.org
A theoretical study of this compound (ABP) using DFT has calculated these properties. researchgate.net The analysis of the orbital distribution shows the location of the electron density. For ABP, the HOMO and LUMO plots indicate the regions of the molecule most likely to participate in electron donation and acceptance, respectively. researchgate.netresearchgate.net This information is vital for understanding intermolecular interactions. researchgate.net The energy gap helps explain the charge transfer interactions that can occur within the molecule. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: Data derived from a theoretical study on pyrazine derivatives. researchgate.net
| Property | Value |
| HOMO Energy (E_HOMO) | Data not available |
| LUMO Energy (E_LUMO) | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays color-coded regions of varying electrostatic potential on the electron density surface. Typically, red areas indicate regions of negative potential (electron-rich) that are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor) that are favorable for nucleophilic attack. Green areas denote neutral potential. researchgate.net
While a specific MEP analysis for this compound was not found in the search results, this method has been applied to related pyrazine and pyridine derivatives. rsc.orgchemrxiv.org For these types of molecules, the nitrogen atoms of the heterocyclic ring and the oxygen or nitrogen atoms of substituents are often the sites of most negative potential, acting as nucleophilic centers. The hydrogen atoms of the amino group or the aromatic ring typically show positive potential, marking them as electrophilic sites. researchgate.net Such an analysis for this compound would provide a clear map of its reactive sites.
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule, which can be quantified as a second-order perturbation stabilization energy (E(2)). psgcas.ac.in This method is effective for studying hyperconjugative interactions and charge transfer phenomena that contribute to molecular stability. rsc.orgchemrxiv.org
For heterocyclic compounds like pyrazine derivatives, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds (n → σ* or n → π* transitions). psgcas.ac.inresearchgate.net It can also quantify the interactions involving the amino and bromo substituents with the pyrazine ring, providing insight into their electronic effects on the system. Although specific NBO data for this compound is not detailed in the available search results, studies on similar molecules demonstrate the utility of NBO in understanding intramolecular charge transfer and the stabilization arising from electron delocalization. rsc.orgchemrxiv.orgresearchgate.net
Density Functional Theory (DFT) Calculations
Thermodynamic Analyses
The thermodynamic properties of this compound's interactions, particularly its adsorption onto metal surfaces, are crucial for understanding its efficacy in applications like corrosion inhibition. Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), are calculated to determine the spontaneity and nature of the adsorption process. researchgate.net The value of ΔG°ads helps to distinguish between physisorption, which involves electrostatic interactions between the molecule and the surface, and chemisorption, which involves the formation of coordinate bonds. researchgate.net
Studies indicate that the adsorption of this compound on cold-rolled steel surfaces follows the Langmuir adsorption isotherm model. researchgate.net This model assumes monolayer adsorption on a surface with a finite number of identical and equivalent sites. Generally, a ΔG°ads value around -20 kJ/mol suggests that the adsorption process is primarily driven by electrostatic interactions, characteristic of physisorption. researchgate.net The analysis of these thermodynamic quantities confirms that the adsorption of this compound is a spontaneous process, leading to the formation of a stable protective layer on the metal surface. researchgate.net
Theoretical Studies of Molecular Interaction and Stability
Theoretical investigations using Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into the molecular interactions and stability of this compound, especially in the context of its role as a corrosion inhibitor. researchgate.net These computational methods model the adsorption behavior of the molecule on metal surfaces, such as the Fe (110) surface for steel. science.gov
Studies comparing this compound (ABP) with related compounds like 2-methylpyrazine (B48319) (MP) and 2-aminopyrazine (B29847) (AP) have shown that ABP exhibits the highest binding energy on iron surfaces. science.gov This superior interaction strength is consistent with its experimentally observed higher corrosion inhibition efficiency. science.gov The molecular structure of ABP, featuring an amino group and a bromine atom, provides multiple active centers for adsorption. researchgate.net The bromine atom, in particular, serves as an additional adsorption center and increases the electron density of the pyrazine ring, which facilitates a stronger interaction with the metal surface. researchgate.net
To further probe molecular stability and reactivity, aromaticity indices such as Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and Fluctuation Index (FLU) are calculated. These parameters help to quantify the effects of the bromo and amino substituents on the pyrazine ring's aromatic character and electron density, which are key factors in its interaction capabilities. science.gov
Time-Dependent Density Functional Theory (TD-DFT)
A review of the available scientific literature from the conducted searches did not yield specific studies that have utilized Time-Dependent Density Functional Theory (TD-DFT) for the advanced characterization of this compound. While TD-DFT is a common method for investigating the electronic excited states and predicting UV-Vis absorption spectra of organic molecules, specific applications of this technique to this compound are not detailed in the referenced materials. Theoretical studies on related pyrazine derivatives have employed DFT to analyze electronic absorption spectra, but direct TD-DFT calculations for the title compound are not reported. science.gov
Quantum Chemical Calculations for Corrosion Inhibition Mechanisms
Quantum chemical calculations, predominantly using Density Functional Theory (DFT) at the B3LYP level, are a powerful tool for elucidating the corrosion inhibition mechanism of this compound at a molecular level. researchgate.netscience.gov These calculations provide quantitative measures of the molecule's electronic properties, which are correlated with its performance as a corrosion inhibitor. researchgate.net
Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). researchgate.net
EHOMO relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption.
ELUMO indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.
The energy gap (ΔE) is an indicator of molecular stability and reactivity. A smaller ΔE value generally implies higher reactivity, which can lead to stronger adsorption and better inhibition efficiency.
The dipole moment (μ) provides information about the polarity of the molecule, which influences its adsorption on the metal surface.
Theoretical studies have calculated these parameters for this compound and correlated them with its high experimental inhibition efficiency. researchgate.net The fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is also calculated to quantify the electron donation process. researchgate.net These computational findings confirm that the presence of the bromine atom and the amino group on the pyrazine ring enhances its electronic properties, leading to strong adsorption and the formation of a protective film that inhibits corrosion. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Method |
|---|---|---|---|---|---|
| This compound | -6.1561 | -1.6044 | 4.5517 | 5.7059 | DFT (B3LYP/6-31G) |
Applications and Advanced Research Trajectories
Role as a Key Intermediate in Pharmaceutical Research and Development
2-Amino-5-bromopyrazine is recognized as a valuable intermediate for the synthesis of complex pharmaceutical compounds. nordmann.global The presence of the bromine atom and the amino group on the pyrazine (B50134) ring allows for a variety of chemical modifications, making it a foundational element in drug discovery. chemicalbook.compharmacompass.com For instance, it can undergo palladium-catalyzed cross-coupling reactions with pyridylboronic acids to form pyrazinylpyridines, a reaction that can proceed without the need for prior protection of the amino group. chemicalbook.com This reactivity is fundamental to its role in constructing the core structures of numerous investigational drugs.
Key Synthetic Applications of this compound and Its Analogue
| Target Compound Class | Starting Material Mentioned in Research | Therapeutic Area/Target |
|---|---|---|
| Antiviral/Antifungal Agents | This compound derivatives | Infectious Diseases |
| PI3 Kinase Inhibitors | 2-Aminopyrazine (B29847) / 2-Amino-5-bromopyridine (B118841) | Oncology |
| Haloperidol (B65202) Derivatives | 2-Amino-5-bromopyridine | Antipsychotic |
| Thiazolyl Thiourea (B124793) Compounds | 2-Amino-5-bromopyridine | Oncology |
| Selective Dopamine (B1211576) D3 Receptor Agonists | 2-Amino-5-bromopyridine | Neurological Disorders |
The primary utility of this compound lies in its function as a precursor for a multitude of APIs. nordmann.global It is a component in the synthesis of pyrazine-based drugs which have a range of therapeutic uses. nordmann.global The synthesis of the antiviral drug Favipiravir, for example, begins with the inexpensive starting material 2-aminopyrazine, which is then subjected to bromination and other transformations. researchgate.net This highlights the importance of the aminobromopyrazine structure in creating complex APIs.
Research has established the pyrazine scaffold as a core component of various antimicrobial agents.
Antiviral Research: The synthesis of the antiviral drug Favipiravir originates from 2-aminopyrazine, which undergoes bromination as a key step. researchgate.net Additionally, pyrazine sulfonamide derivatives, synthesized from this compound, have been investigated for their potential antimicrobial activities. jetir.org Other related structures, such as 2-amino-5-bromopyridine, have been used to create antiviral agents. ontosight.ai
Antifungal Research: In the search for new antifungal agents, researchers have used this compound-3[4H]-thione, a direct derivative of this compound. juniperpublishers.comjuniperpublishers.com This intermediate was reacted with 6,7-dibromo-5,8-quinolinequinone to synthesize novel halogenated angular azaphenothiazinones, which were then evaluated for antimicrobial activity against various bacteria and the yeast Candida albicans. juniperpublishers.comjuniperpublishers.comdergipark.org.tr
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a significant target in cancer therapy. researchgate.net this compound is implicated in the synthesis of inhibitors for this pathway. Research has described the creation of a series of imidazo[1,2-a]pyrazines designed as selective PI3K inhibitors. researchgate.netucl.ac.uk The synthetic route for these compounds began with the bromination of 2-aminopyrazine, demonstrating a direct path from the core structure to the final inhibitor scaffold. researchgate.net Further studies have led to the development of potent imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-b]pyridazine (B131497) derivatives as dual PI3K/mTOR inhibitors. drugbank.com
The closely related analogue, 2-amino-5-bromopyridine, is also frequently cited as a key intermediate for synthesizing various PI3K inhibitors, as well as dual PI3K/mTOR inhibitors and VEGFR-2 inhibitors. google.compatsnap.comgoogle.comnih.gov
While direct synthesis from the pyrazine compound is less documented, its structural analogue, 2-amino-5-bromopyridine, is noted in patent literature as a starting material for producing haloperidol derivatives. google.com Haloperidol is a well-known antipsychotic medication, and the use of similar building blocks suggests potential pathways for creating novel central nervous system agents.
Thiourea-containing compounds have shown a range of biological activities. Patents indicate that 2-amino-5-bromopyridine is a precursor for synthesizing halogenated pyridyl and thiazolyl thiourea compounds. google.compatsnap.comgoogle.com Research has also explored the synthesis of chiral halopyridyl and thiazolyl thiourea compounds, which were evaluated for their anti-cancer activity against leukemia cell lines. researchgate.net Studies have detailed the reaction of 2-amino-5-bromopyridine with isothiocyanates to form pyridine-containing thioureas. grafiati.com
Dopamine D3 receptors are a key target for treating neurological and psychiatric disorders. nih.gov Patent literature extensively documents the use of 2-amino-5-bromopyridine as a crucial intermediate in the synthesis of aminopyridine derivatives that act as selective dopamine D3 receptor agonists. google.compatsnap.comgoogle.comgoogle.com These compounds are investigated for their potential in treating conditions such as Parkinson's disease and depression. nih.gov
Synthesis of Imidazo[1,2-a]pyridine (B132010) Compounds as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a significant class of anti-cancer agents. The scaffold of imidazo[1,2-a]pyridine has been identified as a promising framework for the development of such inhibitors.
2-Amino-5-bromopyridine is a key precursor in the synthesis of various imidazo[1,2-a]pyridine derivatives. google.compatsnap.com For instance, it can undergo a cyclization reaction to form the core imidazo[1,2-a]pyridine structure. nih.gov This scaffold can then be further functionalized to create potent and selective VEGFR-2 inhibitors. Research has demonstrated that these compounds can effectively inhibit the kinase activity of VEGFR-2, thereby disrupting the signaling pathways that lead to angiogenesis. researchgate.net The development of these inhibitors represents a significant advancement in the search for new cancer therapies. google.com
Role in Anti-Tumor Drug Development (e.g., Axl and c-Met receptor enzyme inhibitors)
Beyond VEGFR-2, this compound and its derivatives are instrumental in targeting other receptor tyrosine kinases (RTKs) implicated in cancer, such as Axl and c-Met. lgcstandards.comchemicalbook.comlgcstandards.com Overexpression and aberrant signaling of Axl and c-Met are associated with poor prognosis, tumor progression, and metastasis in numerous human cancers. google.com
A derivative, this compound-3-carboxylic Acid Methyl Ester, serves as a starting material for preparing pyrazine derivatives that act as Axl and c-Met receptor enzyme inhibitors. lgcstandards.comlgcstandards.com These inhibitors are being investigated for their potential in treating various tumors. lgcstandards.comlgcstandards.com The development of dual or multi-target inhibitors that can simultaneously block the activity of several RTKs is a promising strategy in cancer treatment, and this compound plays a crucial role in the synthesis of such compounds.
Synthesis of Tyrosine Kinase Inhibitors for Cancer Chemotherapy
The application of this compound extends to the synthesis of a broader range of tyrosine kinase inhibitors (TKIs) for cancer chemotherapy. google.comijssst.info Tyrosine kinases are a large family of enzymes that play a fundamental role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is a common feature of many cancers.
The chemical structure of this compound allows for its incorporation into various heterocyclic systems that form the core of many TKIs. ijssst.info For example, 2-amino-3-iodo-5-bromopyridine, synthesized from 2-amino-5-bromopyridine, is a key intermediate for creating TKIs used to treat a wide array of cancers, including breast, colon, lung, and prostate cancer. google.com The ability to generate a diverse library of TKI candidates from this single precursor highlights its importance in oncological drug discovery.
Application in Antidiabetic Activity Research
Recent research has explored the potential of pyrazine derivatives in the management of diabetes. jetir.org Glucokinase activators, for instance, are being investigated as a potential treatment for type II diabetes as they can increase glucose metabolism and insulin (B600854) secretion. google.com
Derivatives of this compound are being studied for their potential antidiabetic properties. For example, pyrazine compounds have shown potential as α-glucosidase inhibitors, which can help in managing hyperglycemia. tandfonline.com While research in this area is still emerging, the versatility of the pyrazine scaffold suggests that this compound could be a valuable starting point for the design and synthesis of novel antidiabetic agents.
Development of Pyrazine-based Drugs
The pyrazine ring is a common motif in many pharmaceuticals due to its favorable physicochemical properties and its ability to engage in various biological interactions. nordmann.global this compound is a key intermediate in the synthesis of a wide range of pyrazine-based drugs. nordmann.global
Its utility stems from the reactivity of the amino and bromo substituents, which allows for the introduction of diverse functional groups and the construction of complex molecular architectures. This has led to the development of drugs with a wide spectrum of therapeutic applications, underscoring the significance of this compound in pharmaceutical research and development. jetir.org
Synthesis of Anti-inflammatory, Antibacterial, and Antiviral Agents
The versatile chemical nature of this compound also lends itself to the synthesis of compounds with anti-inflammatory, antibacterial, and antiviral properties. jetir.orgontosight.ai Pyridine (B92270) and pyrazine derivatives have long been recognized for their broad-spectrum biological activities. ontosight.airsc.org
For instance, 2-Amino-5-bromopyridine has been used as an intermediate in the synthesis of compounds with antimicrobial and antiviral activities. ontosight.ai Similarly, derivatives of this compound are being investigated for their potential as anti-inflammatory agents. patsnap.com The ability to synthesize a variety of bioactive molecules from this single precursor makes it a valuable tool in the development of new treatments for infectious and inflammatory diseases. chemrxiv.orgacs.org
Applications in Agrochemical Synthesis
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. ontosight.aicymitquimica.com The development of new pesticides and herbicides is crucial for modern agriculture, and heterocyclic compounds often form the structural basis of these products. ontosight.ai
2-Amino-5-bromopyridine and its pyrazine analogue are used as intermediates in the synthesis of various agrochemicals. ontosight.aiontosight.ai The specific properties conferred by the pyrazine ring and its substituents can lead to compounds with potent and selective activity against pests and weeds, while exhibiting favorable environmental profiles.
Precursor for Herbicides
Materials Science and Engineering Applications
The unique electronic and chemical properties of this compound and its derivatives have led to their exploration in the field of materials science, particularly in the development of advanced organic materials.
The compound and its derivatives are being investigated for their potential in organic electronics. guidechem.comambeed.com The pyrazine ring, being an electron-deficient system, combined with the electron-donating amino group, creates a molecule with interesting charge-transfer characteristics that are desirable for electronic applications.
In the realm of display and lighting technology, this compound derivatives have shown potential for use in Organic Light-Emitting Diodes (OLEDs). ambeed.combloomtechz.combldpharm.com These compounds can be incorporated into the emissive layer or other functional layers of an OLED device. By modifying the molecular structure, the emission color and efficiency of the OLED can be tailored. Research in this area focuses on synthesizing new pyrazine-based materials that exhibit high photoluminescence quantum yields, good thermal stability, and efficient charge transport properties.
The development of efficient and low-cost organic solar cells, also known as organic photovoltaics (OPVs), is a significant area of renewable energy research. Derivatives of this compound are being explored as components in the active layer of these devices. guidechem.comambeed.combloomtechz.com In a typical donor-acceptor bulk heterojunction solar cell, pyrazine-based molecules can function as either the electron donor or acceptor material. The tunability of their electronic energy levels through chemical synthesis makes them attractive candidates for optimizing the performance of organic solar cells.
The protection of metals from corrosion is a critical industrial challenge. This compound has been identified as an effective corrosion inhibitor, particularly for steel in acidic environments. google.comscispace.com Its efficacy stems from the presence of nitrogen and bromine atoms, as well as the pyrazine ring, which can adsorb onto the metal surface and form a protective barrier. google.com
Research has shown that this compound and related pyrazine derivatives can significantly reduce the corrosion rate of steel in hydrochloric acid and sulfuric acid solutions. google.com Studies have indicated that these molecules act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. scispace.com The adsorption of this compound on the steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the metal. scispace.com
Comparative studies have demonstrated that the presence of the bromine atom in this compound enhances its inhibitive performance compared to the non-brominated analogue, 2-aminopyrazine. google.com Quantum chemical calculations and molecular dynamics simulations have been employed to understand the inhibition mechanism at a molecular level, providing insights into the interaction between the inhibitor molecules and the metal surface. mdpi.com
| Inhibitor | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |
| This compound | 1M HCl | High | Langmuir |
| This compound | 1M H₂SO₄ | Effective | Not Specified |
| 2-Aminopyrazine | 1M HCl | Good | Not Specified |
| 2-Aminopyrazine | 1M H₂SO₄ | Effective | Not Specified |
Table 1: Corrosion Inhibition Performance of Pyrazine Derivatives
The data in the table is based on findings from various studies on the corrosion inhibition properties of this compound and related compounds. google.comscispace.com
Corrosion Inhibition Studies
Inhibition of Steel Corrosion in Acidic Solutions (e.g., HCl)
Studies have shown that this compound is an effective corrosion inhibitor for cold-rolled steel in 1.0 M HCl solutions. researchgate.net Research comparing its performance to similar pyrazine derivatives, like 2-aminopyrazine, has found that this compound exhibits superior inhibition efficiency. google.comresearchgate.net The presence of the bromine atom at the 5-position is believed to enhance its adsorption capabilities on the steel surface, contributing to its heightened protective effect. researchgate.net For instance, in one study, the inhibition efficiency of this compound was found to be greater than that of 2-aminopyrazine under the same conditions. researchgate.net Another study reported that at a concentration of 0.5 mM in 1 M HCl, this compound reached an inhibition efficiency of 96%. researchgate.net
The effectiveness of a series of monohalogenated aminopyrazines, including this compound (ABP), was evaluated for Q235 steel in a 1.0 M HCl solution. The inhibition efficiency of these compounds was found to follow the order: 2-amino-5-iodopyrazine (B1286676) (AIP) > this compound (ABP) > 2-amino-5-chloropyrazine (B1281452) (ACP). researchgate.net
Adsorption Behavior (Langmuir Adsorption Isotherm)
The mechanism by which this compound inhibits corrosion is understood through its adsorption behavior on the metal surface. This adsorption process has been found to be well-described by the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor molecules on the metal surface, where each molecule occupies a single active site. rajasthan.gov.in The adherence of this compound to this model indicates a specific and uniform adsorption process. researchgate.netresearchgate.net This adsorption is facilitated by the presence of nitrogen atoms in the pyrazine ring and the bromine substituent, which can act as centers for adsorption. researchgate.net
Crystal Engineering and Optoelectronic Devices
Beyond its application in corrosion science, this compound serves as a valuable building block in crystal engineering, particularly for the creation of materials with interesting optical and electronic properties.
Synthesis of Organic Charge-Transfer Crystals (e.g., 2-amino-5-bromopyridinium L-tartrate)
A notable example of its use in crystal engineering is the synthesis of the organic charge-transfer (CT) complex, 2-amino-5-bromopyridinium L-tartrate (2A5BPTA). springerprofessional.deresearchgate.net This material is synthesized using 2-amino-5-bromopyridine as the electron donor and L-tartaric acid as the electron acceptor. researchgate.net Single crystals of 2A5BPTA have been successfully grown using the slow evaporation solution technique. researchgate.net X-ray diffraction analysis has revealed that these crystals belong to the orthorhombic system with a non-centrosymmetric space group (P212121), a key characteristic for materials exhibiting second-order nonlinear optical properties. researchgate.net
Nonlinear Optical (NLO) Properties
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. The charge-transfer complex derived from this compound, 2-amino-5-bromopyridinium L-tartrate, has been investigated for its NLO characteristics. researchgate.netdntb.gov.ua Powder second harmonic generation (SHG) studies have confirmed the NLO activity of 2A5BPTA. researchgate.net Similarly, another crystal, 2-amino-5-bromopyridinium-4-hydroxybenzoate (2A5BPH), has been shown to have a second harmonic generation efficiency three times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. worldscientific.com The non-centrosymmetric crystal structure is a primary reason for these observed NLO properties. researchgate.netresearchgate.net
Dielectric Properties
The dielectric properties of crystals grown from this compound derivatives have also been a subject of study. Dielectric studies on 2-amino-5-bromopyridinium L-tartrate have been carried out at various temperatures to understand its electrical characteristics. researchgate.net Similarly, the dielectric properties of 2-amino-5-bromopyridinium-4-hydroxybenzoate have been analyzed. worldscientific.com These studies are crucial for assessing the potential of these materials in device applications, as the dielectric constant and dielectric loss are important parameters for materials used in electronic components. isroset.org
Biological Activity and Mechanisms of Action (Excluding Dosage/Administration)
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. rjpbcs.comtsijournals.comnih.gov
Exploration of Antimicrobial Activity of Derivatives
Derivatives of this compound are subjects of significant research for their antimicrobial potential. Studies have shown that pyrazine derivatives possess notable activity against a range of microbial pathogens. rjpbcs.comtsijournals.comjetir.orgmdpi.comrsc.org For instance, pyrazine sulfonamides derived from this compound have demonstrated inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus. jetir.org
In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and evaluated. The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone showed the highest antimicrobial activity. rjpbcs.com The presence of a free amino group on the pyrazine or an attached pyrimidine (B1678525) ring was suggested to contribute to this activity. rjpbcs.com Similarly, a series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested, with some compounds showing moderate to good antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Specifically, compound 2e in the study exhibited superior antibacterial activity, comparable to the first-line antibiotic ampicillin. mdpi.com Other research has focused on pyrazine-2-carbohydrazide (B1222964) derivatives, which were found to be more potent against Gram-positive bacteria than Gram-negative bacteria. jyoungpharm.org The antimicrobial activity of various pyrazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), as shown in the table below for selected compounds.
Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Target Microorganism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazine Sulfonamides | Staphylococcus aureus (Gram-positive) | Strong inhibition observed. | jetir.org |
| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus, E. coli | MIC of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. | mdpi.com |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans, E. coli, P. aeruginosa | Highest antimicrobial activity among tested series; MIC of 3.125 µg/mL for C. albicans. | rjpbcs.com |
| Pyrazine-2-carbohydrazides | Gram-positive & Gram-negative bacteria | More potent against Gram-positive strains. | jyoungpharm.org |
Role in Biological Material and Organic Compound Research for Life Sciences
This compound is recognized as a valuable biochemical reagent. medchemexpress.com It serves as a fundamental building block or an intermediate in the synthesis of more complex molecules for life science research. medchemexpress.comvwr.comsigmaaldrich.com Its utility stems from the reactive sites on the pyrazine ring—the amino group and the bromine atom—which allow for a variety of chemical modifications. researchgate.net This versatility enables its use in creating libraries of compounds for screening in drug discovery and for developing materials with specific biological functions. medchemexpress.comsigmaaldrich.com For example, it has been used as a starting material in the synthesis of novel non-linear polycyclic phenothiazine (B1677639) halogeno derivatives, which were subsequently screened for antimicrobial activity. juniperpublishers.com
Influence on Apoptosis by Pyrazine Derivatives
Pyrazine derivatives have been shown to influence programmed cell death, or apoptosis, a critical process in cancer research. nih.govnih.govrjraap.commdpi.comresearchgate.nettandfonline.comimtm.cz Studies on imidazo[1,2-a]pyrazine derivatives, which have a purine-like structure, demonstrated their ability to induce apoptosis in human Dami cell lines. nih.gov Compounds such as 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine (PAB13 ) and 6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine (PAB15 ) caused significant, concentration-dependent inhibition of cell growth and viability. nih.gov This effect was linked to their ability to increase intracellular cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase. nih.gov
Another study investigated a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), on human leukemia K562 cells. nih.govrjraap.comresearchgate.net This compound was found to block the proliferation of leukemic cells by inducing cell cycle arrest and apoptosis. nih.govrjraap.com The mechanism involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin. nih.govrjraap.comresearchgate.net Similarly, a tetrazolium-substituted pyrazine compound, known as B7 , was shown to induce apoptosis in colorectal cancer cells by increasing the expression of Caspase-3. nih.govtandfonline.com
Table 2: Apoptotic Effects of Selected Pyrazine Derivatives
| Derivative | Cell Line | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazines (PAB13 , PAB15 ) | Human Dami cells | cAMP elevation, phosphodiesterase inhibition | Growth inhibition up to 89.7%. | nih.gov |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | Human leukemia K562 cells | Upregulation of Bax; downregulation of Bcl-2 and Survivin. | Induces cell cycle arrest and apoptosis. | nih.govrjraap.comresearchgate.net |
| Compound B7 (tetrazolium-substituted pyrazine) | Colorectal cancer cells | Increased expression of Caspase-3. | Inhibited cell proliferation and induced apoptosis. | nih.govtandfonline.com |
Antimycobacterial, Antifungal, and Antibacterial Properties of Pyrazine Derivatives
The pyrazine core is famously present in Pyrazinamide, a first-line medication for tuberculosis. This has spurred extensive research into other pyrazine derivatives for antimycobacterial, antifungal, and antibacterial properties. rjpbcs.comtsijournals.comnih.govnih.govacs.orgnih.govhaverford.eduacs.orgmdpi.comresearchgate.netrsc.orgnih.gov
Antimycobacterial Activity : A variety of pyrazine derivatives have been synthesized and tested against Mycobacterium tuberculosis. nih.govnih.govacs.orgnih.govhaverford.eduacs.org For instance, the 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis with MIC values ranging from <1 to 6.25 µg/mL. nih.govacs.orgacs.org Other studies have synthesized pyrazine-containing thiazolines and thiazolidinones, which also showed significant antimycobacterial activity against the H(37)Rv strain of M. tuberculosis. nih.gov
Antifungal Activity : The antifungal potential of pyrazine derivatives is also well-documented. rjpbcs.comtsijournals.commdpi.comresearchgate.netrsc.orgnih.gov A series of imidazo[1,2-a] pyrazine derivatives were evaluated, and several compounds showed excellent zone of inhibition against the fungi Candida albicans and Aspergillus niger. tsijournals.com Ruthenium(III) complexes with pyrazine derivative ligands have also been studied, with one complex, [RuCl(PAOX)2(OH2)]Cl2, displaying notable antifungal activity. rsc.org
Antibacterial Activity : Beyond specific classes, a broad range of pyrazine derivatives show general antibacterial activity against both Gram-positive and Gram-negative bacteria. rjpbcs.comtsijournals.comjetir.orgmdpi.comjyoungpharm.orgnih.govmdpi.com Studies on pyrazine-2-carboxylic acid derivatives and triazolo[4,3-a]pyrazine derivatives have confirmed their efficacy against common bacterial strains like E. coli and S. aureus. rjpbcs.commdpi.com The structural modifications on the pyrazine ring are crucial in modulating this biological activity. researchgate.net
Anticancer and Antidiabetic Potential of Derivatives
The structural versatility of pyrazine derivatives has made them attractive candidates in the search for new anticancer and antidiabetic agents. rjpbcs.comnih.govmdpi.commdpi.comtandfonline.comimtm.czundip.ac.idresearchgate.netnih.govmdpi.com
Anticancer Potential : Numerous pyrazine derivatives have been reported to possess anticancer properties. nih.govmdpi.comtandfonline.comimtm.cz For example, a chalcone–pyrazine hybrid showed good activity against the MCF-7 breast cancer cell line. mdpi.com Another study on a tetrazolium-substituted pyrazine compound, B7 , found that it inhibited the proliferation of colorectal cancer cells and demonstrated anti-tumor activity in a mouse xenograft model. nih.govtandfonline.com Triterpenoid pyrazines have also been identified as highly and selectively cytotoxic against various cancer cell lines, with some compounds selected for future in vivo testing. imtm.cz The anticancer mechanisms often involve the induction of apoptosis, as discussed previously. nih.govrjraap.comtandfonline.com
Antidiabetic Potential : Pyrazine derivatives have also been explored for their potential in managing diabetes. rjpbcs.commdpi.comundip.ac.idresearchgate.netnih.govmdpi.com A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were evaluated for their ability to lower blood glucose in insulin-resistant hyperglycemic mice. nih.gov Several of these compounds displayed high affinity for the alpha-2 adrenergic receptor and were potent hypoglycemic agents. nih.gov In silico studies have also been used to predict the antidiabetic potential of pyrazine derivatives by modeling their interaction with key enzymes like α-amylase. undip.ac.idresearchgate.netmdpi.com These computational approaches help in identifying promising candidates for further in vitro and in vivo testing. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone |
| 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine (PAB13) |
| 6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine (PAB15) |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) |
| 3-methyl-5je-6-bis (1H-tetrazole-5-yl) pyrazine-2-carboxylic acid (B7) |
| 4-acetoxybenzyl ester of pyrazinoic acid |
| 4'-acetoxybenzyl 2-quinoxalinecarboxylate |
| [RuCl(PAOX)2(OH2)]Cl2 |
| Pyrazinamide |
| Quinoxaline |
| Pyridopyrazine |
| Triphenylamine |
Interaction with Biological Targets (e.g., Enzyme Inhibitors)
This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. Its utility is particularly noted in the development of enzyme inhibitors, which are vital in therapeutic drug discovery. chemimpex.com
Derivatives of this compound are instrumental in creating potent inhibitors for various enzymes. For instance, a closely related compound, Methyl this compound-3-carboxylate, is used as a starting material to prepare pyrazine derivatives that function as inhibitors for the Axl and c-Met receptor tyrosine kinases. lgcstandards.comlabmix24.com These enzymes are significant targets in oncology, as their inhibition can be beneficial in the treatment of tumors. lgcstandards.com Similarly, this starting material is also used to synthesize potent and selective inhibitors of the ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase, another key target in the development of anticancer agents. lgcstandards.com
The pyrazine ring system, with its specific substitutions, is recognized for its ability to form hydrogen-bond networks, a key interaction in the binding of molecules to biological targets like enzymes. acs.org The structural framework of this compound provides a versatile scaffold for medicinal chemists to develop novel therapeutic agents. cymitquimica.com
Solubility Studies and Crystallization Research
The solubility and crystallization behavior of this compound are fundamental to its application, particularly in the pharmaceutical industry, where purity and effective formulation are paramount. acs.org Understanding how this compound dissolves in different solvents is essential for its synthesis, separation, and purification processes. acs.orgacs.org The co-solvent method, a classic and efficient technique, is often employed to enhance the solubility of compounds like this compound. acs.org
Solubility in Pure Solvents (e.g., Methanol, Ethanol, Isopropanol (B130326), DMF)
The solubility of this compound has been experimentally measured in a variety of pure solvents across a range of temperatures (278.15 K to 323.15 K). acs.orgacs.org Studies show that among a selection of ten common solvents, the solubility is highest in N,N-dimethylformamide (DMF). acs.orgacs.org The solubility in alcohols like methanol, ethanol, and isopropanol is also significant. acs.orgacs.org
The mole fraction solubility (x₁) of this compound in several pure solvents at different temperatures is presented below.
| Temperature (K) | Methanol (10³x₁) | Ethanol (10³x₁) | Isopropanol (10³x₁) | DMF (10³x₁) |
|---|---|---|---|---|
| 278.15 | 14.01 | 10.74 | 8.66 | 329.81 |
| 283.15 | 16.89 | 13.11 | 10.68 | 367.12 |
| 288.15 | 20.37 | 15.93 | 13.14 | 409.11 |
| 293.15 | 24.56 | 19.34 | 16.12 | 456.23 |
| 298.15 | 29.58 | 23.48 | 19.74 | 508.99 |
| 303.15 | 35.59 | 28.48 | 24.11 | 568.01 |
| 308.15 | 42.76 | 34.54 | 29.40 | 633.92 |
| 313.15 | 51.27 | 41.87 | 35.78 | 707.41 |
| 318.15 | 61.35 | 50.72 | 43.49 | 789.23 |
| 323.15 | 73.34 | 61.42 | 52.82 | 880.17 |
Data sourced from the Journal of Chemical & Engineering Data. acs.org
Solubility in Co-solvent Mixtures (e.g., Methanol/Water, Ethanol/Water)
In pharmaceutical processing, mixed solvent systems are often used. The solubility of this compound has been investigated in binary mixtures, such as methanol/water, ethanol/water, and isopropanol/water. acs.orgacs.org Research indicates that for these aqueous co-solvent systems, the mixture of isopropanol and water provides superior solubility compared to methanol/water and ethanol/water combinations. acs.orgacs.org The solubility generally increases with a higher mass fraction of the organic solvent in the aqueous mixture.
The mole fraction solubility (x₁) of this compound in a methanol/water co-solvent mixture at 298.15 K is shown below as an example of this trend.
| Methanol Mass Fraction (w₁) | Mole Fraction Solubility (10³x₁) |
|---|---|
| 0.0 | 0.45 |
| 0.2 | 2.59 |
| 0.4 | 8.11 |
| 0.6 | 16.29 |
| 0.8 | 24.71 |
| 1.0 | 29.58 |
Data sourced from the Journal of Chemical & Engineering Data. acs.org
Impact of Temperature on Dissolution
Temperature is a dominant factor influencing the dissolution of this compound. acs.orgacs.org Across all tested pure and co-solvent systems, an increase in temperature consistently leads to a higher solubility of the compound. acs.orgacs.org This positive correlation indicates that the dissolution process is endothermic. The effect is particularly pronounced at higher temperatures, which have a significant positive impact on the extent of dissolution. acs.orgacs.org This relationship is crucial for developing crystallization processes, as solubility data at different temperatures allow for the calculation of optimal yields.
Crystallization for High-Purity Product
Achieving a high-purity product is essential for the applications of this compound, especially in the pharmaceutical industry. acs.org Crystallization is a key method for purification. After synthesis, which can result in products with a significant level of impurities, crystallization in solvents like heptane (B126788) or cyclohexane (B81311) has been reported. acs.org
To ensure high purity for research purposes, commercially available this compound (e.g., 98% mass fraction purity) can be further purified by recrystallization from a suitable solvent, such as acetone, to achieve a purity of over 99%. acs.orgacs.org The selection of an appropriate solvent system, guided by solubility studies, is critical to effectively separate and purify the compound to meet the stringent demands of its applications. acs.org
Future Research Directions and Emerging Applications
Novel Synthetic Pathways for Enhanced Selectivity and Sustainability
The synthesis of 2-Amino-5-bromopyrazine and its derivatives is an area of active research, with a growing emphasis on developing methods that offer greater efficiency, selectivity, and sustainability. Traditional bromination of 2-aminopyrazine (B29847) can lead to a mixture of mono- and di-substituted products. ub.edu However, recent advancements have provided more controlled and environmentally benign alternatives.
A significant development involves the use of N-Bromosuccinimide (NBS) in dichloromethane (B109758) at 0°C, which allows for the selective synthesis of 5-Bromo-2-aminopyrazine in good yields. jetir.org Another efficient method reported by the group of Maria Dolors Pujol utilizes specific halogenating agents in acetonitrile (B52724), with microwave irradiation being crucial for achieving excellent yields of either this compound or 2-amino-3,5-dibromopyrazine (B131937) depending on the stoichiometry. thieme.de This microwave-assisted approach represents a significant step towards more sustainable, "green" chemistry protocols by reducing reaction times and potentially energy consumption. thieme.de
Furthermore, research into "green chemistry" has explored aqueous media for reactions involving this compound. For instance, the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has been successfully carried out by reacting this compound with substituted phenacyl bromides in water, using the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). fortunejournals.com This method highlights the shift away from hazardous organic solvents, offering advantages in cost, safety, and environmental impact. fortunejournals.com
| Synthetic Method | Reagents | Key Features | Yield | Reference |
| Selective Bromination | 2-aminopyrazine, N-Bromosuccinimide (NBS), Dichloromethane | High selectivity for the mono-bromo product at low temperatures. | 70% | jetir.org |
| Microwave-Assisted Halogenation | 2-aminopyrazine, Halogenating agent, Acetonitrile | Excellent yields, control over mono- or di-bromination, reduced reaction time. | Not specified | thieme.de |
| Aqueous Synthesis of Derivatives | This compound, Phenacyl bromides, DABCO, Water | Environmentally friendly ("green") protocol, simple procedure, good yields. | Good | fortunejournals.com |
| Palladium-Catalyzed Debromination | 2-amino-3,5-dibromopyrazine, Pd catalyst | Regioselective removal of one bromine atom to yield this compound. | Not specified | acs.org |
Exploration of New Functional Materials Derived from this compound
The unique electronic and structural characteristics of this compound make it an attractive scaffold for the creation of novel functional materials. Its ability to participate in cross-coupling reactions, such as the Suzuki coupling, allows for its integration into larger, conjugated systems with tailored optical and electronic properties. rsc.orgdur.ac.uk
Research has demonstrated that this compound can be coupled with various aryl boronic acids to produce extended aromatic systems. rsc.org These derivatives are being investigated for their potential in organic light-emitting devices (OLEDs). dur.ac.uk The amino-substituted tri- and tetraarylene systems synthesized from this precursor are of particular interest for developing new materials for electronic applications. rsc.org
The field of supramolecular chemistry has also utilized this compound to construct multi-component crystalline materials through non-covalent interactions like halogen bonding. oup.comnih.gov In co-crystallization studies with diiodotetrafluorobenzene, this compound acts as a halogen-bond acceptor, demonstrating its utility in designing complex, ordered solid-state structures. oup.comnih.gov Such supramolecular assemblies are foundational for developing advanced materials with tunable properties for applications in optics and electronics.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for predicting the behavior and properties of molecules like this compound, thereby guiding experimental research. mdpi.comacs.org These theoretical studies provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with other substances.
DFT calculations have been employed to investigate the relationship between the electronic properties of this compound and its performance as a corrosion inhibitor. science.govresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and dipole moment are calculated to predict inhibition efficiency. mdpi.comacs.orgscience.gov Studies have shown a good correlation between these calculated quantum chemical parameters and experimentally observed corrosion inhibition, confirming that the bromine substituent enhances performance by increasing the electron density of the pyrazine (B50134) ring and providing an additional site for adsorption onto metal surfaces. researchgate.net
Molecular dynamics simulations have been used to model the adsorption behavior of this compound on metal surfaces, such as iron Fe(110). acs.orgresearchgate.net These simulations provide a visual and energetic understanding of how the inhibitor molecules orient themselves and bind to the surface, reinforcing experimental findings that it forms a protective film. acs.orgresearchgate.net
| Computational Parameter | Significance in Predictive Research | Reference |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons; higher values correlate with better inhibition efficiency. | mdpi.comscience.gov |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. | mdpi.comscience.gov |
| ΔE (HOMO-LUMO Energy Gap) | Relates to the reactivity of the molecule; a smaller gap suggests higher reactivity. | mdpi.comscience.gov |
| Dipole Moment | Influences the adsorption process on a metal surface. | acs.org |
| Fukui Indices | Describe the local reactive sites within the molecule, predicting where interactions will occur. | acs.org |
Targeted Drug Discovery and Development Based on this compound Scaffolds
The this compound scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. thieme.dearborpharmchem.com Its structure is present in molecules developed for various therapeutic targets, underscoring its importance in drug discovery. nordmann.globalchemscene.com
The compound is a key starting material for synthesizing more complex heterocyclic systems, such as imidazo[1,2-a]pyrazines, which are known to possess diverse biological activities including antimicrobial, anti-inflammatory, and antiulcer properties. fortunejournals.com The bromine atom is particularly useful as it provides a reactive handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.orgrsc.org
A notable application is in the synthesis of a highly selective neuropeptide Y (NPY) Y5 receptor antagonist, a drug candidate for treating obesity. acs.org In this synthesis, this compound is coupled with a boronic acid derivative to construct the core of the target molecule. acs.org This highlights the role of the pyrazine derivative as a foundational building block for creating targeted therapeutics. arborpharmchem.comchemscene.com Furthermore, derivatives have been synthesized and investigated as potential inhibitors of enzymes like phosphoinositide 3-kinase and mitotic kinase, which are important targets in cancer therapy. rsc.org
Investigating this compound in Emerging Technologies (e.g., catalysis, sensing)
Beyond its established roles, this compound is being explored for its utility in emerging technological fields, most notably in catalysis and corrosion inhibition, which can be considered a form of chemical sensing of a surface's state. chemscene.comgoogle.com
In catalysis, functionalized pyrazines derived from this compound can act as ligands that coordinate with transition metals to form effective catalysts. rsc.orgchemscene.com For example, novel hydrophilic phosphinopyrazines, synthesized via cross-coupling reactions, have shown high activity in ruthenium- and rhodium-catalyzed hydrogenation and polymerization reactions. rsc.org The ability to tune the electronic and steric properties of the pyrazine ligand by modifying the core structure allows for the rational design of catalysts for specific chemical transformations.
A significant application lies in the field of corrosion inhibition. Extensive research, supported by both experimental and computational studies, has demonstrated that this compound is an effective corrosion inhibitor for steel in acidic environments. researchgate.netgoogle.com It functions as a mixed-type inhibitor, adsorbing onto the steel surface to form a protective barrier that impedes both anodic and cathodic reactions. researchgate.net Its effectiveness is superior to that of the non-brominated 2-aminopyrazine, an enhancement attributed to the presence of the bromine atom, which increases the molecule's electron density and provides an additional adsorption center. researchgate.netgoogle.com The adsorption process has been found to follow the Langmuir adsorption isotherm. researchgate.net This application is critical for protecting industrial infrastructure in sectors like oil and gas during processes such as acid stimulation. google.com
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Matches theoretical Br content (42.6%) .
- TLC : Rf = 0.3 in ethyl acetate/hexane (1:1) .
What are the stability considerations for storing this compound?
Basic Research Question
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent bromine loss.
- Decomposition : Prolonged exposure to light or moisture forms 2-aminopyrazine and HBr .
How does this compound compare to its chloro or iodo analogs in reactivity?
Advanced Research Question
- Halogen Effects : Bromine’s moderate electronegativity balances reactivity and stability. Chloro analogs require harsher conditions for coupling, while iodo derivatives are less stable.
- Computational Data : The C–Br bond dissociation energy (BDE) is 68 kcal/mol , lower than C–Cl (81 kcal/mol) but higher than C–I (57 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
